PAR4 antagonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

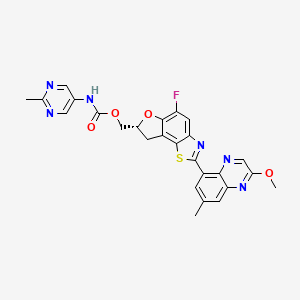

Molecular Formula |

C26H21FN6O4S |

|---|---|

Molecular Weight |

532.5 g/mol |

IUPAC Name |

[(7R)-5-fluoro-2-(2-methoxy-7-methylquinoxalin-5-yl)-7,8-dihydrofuro[2,3-g][1,3]benzothiazol-7-yl]methyl N-(2-methylpyrimidin-5-yl)carbamate |

InChI |

InChI=1S/C26H21FN6O4S/c1-12-4-16(22-19(5-12)32-21(35-3)10-30-22)25-33-20-7-18(27)23-17(24(20)38-25)6-15(37-23)11-36-26(34)31-14-8-28-13(2)29-9-14/h4-5,7-10,15H,6,11H2,1-3H3,(H,31,34)/t15-/m1/s1 |

InChI Key |

SGYYQMJPGDIKMA-OAHLLOKOSA-N |

Isomeric SMILES |

CC1=CC(=C2C(=C1)N=C(C=N2)OC)C3=NC4=CC(=C5C(=C4S3)C[C@@H](O5)COC(=O)NC6=CN=C(N=C6)C)F |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(C=N2)OC)C3=NC4=CC(=C5C(=C4S3)CC(O5)COC(=O)NC6=CN=C(N=C6)C)F |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of PAR4 Antagonists in Platelet Activation

This technical guide provides a comprehensive overview of the mechanism of action of Protease-Activated Receptor 4 (PAR4) antagonists in the context of platelet activation. It details the PAR4 signaling cascade, the modalities of its inhibition, quantitative efficacy data for key antagonists, and the experimental protocols used for their characterization.

Introduction: The Role of PARs in Platelet Activation

Platelets are critical mediators of hemostasis and thrombosis. Thrombin, the most potent platelet agonist, elicits its effects primarily through the activation of two G-protein coupled receptors (GPCRs) on the platelet surface: Protease-Activated Receptor 1 (PAR1) and PAR4.[1][2][3] These receptors are unique in that they are activated by proteolytic cleavage of their N-terminus, which unmasks a "tethered ligand" that binds intramolecularly to activate the receptor and initiate downstream signaling.[2][4][5]

While both PAR1 and PAR4 are activated by thrombin, they exhibit distinct signaling kinetics and play complementary roles. PAR1, a high-affinity receptor, is responsible for the rapid, initial phase of platelet activation in response to low thrombin concentrations.[1][2][6] In contrast, PAR4 is a lower-affinity receptor that requires higher concentrations of thrombin for activation but mediates a slower, more sustained signaling response that is crucial for the later stages of thrombus growth and stabilization.[2][3][6][7] This distinction makes PAR4 an attractive therapeutic target for antiplatelet therapy, with the potential to inhibit pro-thrombotic signaling while preserving initial hemostatic functions mediated by PAR1.[2][8]

The PAR4 Signaling Pathway

Upon activation by thrombin, PAR4 couples to two primary G-protein families: Gq and G12/13.[2][4]

-

Gq Pathway: The activation of Gq leads to the stimulation of Phospholipase C-β (PLC-β). PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade of events promotes dense granule secretion and platelet aggregation.[4][5]

-

G12/13 Pathway: Coupling to G12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. This pathway is primarily responsible for inducing the platelet shape change, a critical early step in platelet activation.[4]

The sustained signaling from PAR4 is particularly important for robust PKC activation, dense granule release, and the stabilization of platelet aggregates.[5][6]

Mechanism of PAR4 Antagonism

PAR4 antagonists are designed to prevent receptor activation and subsequent downstream signaling. They can be broadly classified into small molecules, antibodies, and peptidomimetics. The primary mechanism involves blocking the interaction of the tethered ligand with its binding site on the second extracellular loop of the receptor, thereby preventing the conformational change required for G-protein coupling and activation.[6]

-

Small Molecule Inhibitors: These agents, such as BMS-986120, are typically reversible, orally active compounds that bind with high affinity and selectivity to PAR4.[2][6] They occupy the binding pocket of the tethered ligand, acting as competitive antagonists.[6]

-

Antibody-Based Inhibitors: Monoclonal antibodies can be developed to target specific epitopes on the PAR4 N-terminus. The most effective antibodies are those directed against the thrombin cleavage site, which physically prevents thrombin from accessing and cleaving the receptor, thereby inhibiting its activation.[6]

Quantitative Data on PAR4 Antagonist Efficacy

The efficacy of PAR4 antagonists is typically quantified by their half-maximal inhibitory concentration (IC₅₀) in various platelet function assays. The table below summarizes key quantitative data for several well-characterized PAR4 antagonists.

| Antagonist | Agonist Used | Assay Type | IC₅₀ Value / Inhibition | Species | Reference |

| BMS-986120 | γ-thrombin / PAR4-AP | Platelet Aggregation | < 10 nM | Human | [2] |

| BMS-986120 | PAR4-AP (100 µM) | P-selectin Expression | 91.7% reduction at 2h | Human | [9] |

| BMS-986120 | PAR4-AP (100 µM) | Platelet Aggregation | 85.0% reduction at 2h | Human | [9] |

| BMS-986120 | Thrombus Formation (High Shear) | Ex vivo Thrombus Area | 29.2% reduction at 2h | Human | [9] |

| BMS-986120 | N/A | Thrombus Weight (in vivo) | 83% reduction (1 mg/kg) | Monkey | [2][4] |

| BMS-986141 | PAR4-AP | Platelet Aggregation | Near complete inhibition | Human | [7] |

| BMS-986141 | Thrombus Formation (High Shear) | Ex vivo Thrombus Area | 21-28% reduction | Human | [7] |

| YD-3 | PAR4-AP | Platelet Aggregation | 0.13 µM (130 nM) | Human | [4] |

| P4pal-il | PAR4-AP | Platelet Aggregation | 0.6 µM (600 nM) | Human | [4] |

| ML354 | PAR4-AP | Platelet Aggregation | 140 nM | Human | [10] |

Key Experimental Protocols

The characterization of PAR4 antagonists relies on a suite of standardized in vitro and ex vivo assays designed to measure specific aspects of platelet function.

Washed Platelet Preparation

This protocol is essential for obtaining a pure platelet suspension, free from plasma proteins that could interfere with subsequent assays.

-

Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant, typically 3.8% trisodium citrate or Acid-Citrate-Dextrose (ACD).[5][11][12]

-

Platelet-Rich Plasma (PRP) Isolation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 20 minutes at room temperature to separate the PRP from red and white blood cells.[5][11]

-

Platelet Pelletization: Transfer the PRP to a new tube containing prostacyclin (PGI₂, ~0.1 µg/mL) to prevent premature activation. Centrifuge at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets.[5]

-

Washing and Resuspension: Discard the supernatant (platelet-poor plasma) and gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing PGI₂. Repeat the wash step to ensure purity.

-

Final Resuspension: After the final centrifugation, resuspend the platelet pellet in buffer without PGI₂ and adjust the concentration to the desired level (e.g., 2-3 x 10⁸ platelets/mL) for use in functional assays.[12]

Platelet Aggregation by Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for assessing platelet aggregation. It measures the increase in light transmission through a stirred platelet suspension as platelets aggregate.

Flow Cytometry for Platelet Activation Markers (P-selectin)

Flow cytometry allows for the quantitative analysis of cell surface protein expression on individual platelets. P-selectin (CD62P) is a protein stored in platelet α-granules that translocates to the cell surface upon activation, making it a reliable marker of granule secretion.

-

Sample Preparation: Dilute whole blood or PRP in a suitable buffer (e.g., PBS).[5]

-

Inhibitor Incubation: Incubate the samples with the PAR4 antagonist or vehicle control for approximately 15 minutes at room temperature.[5]

-

Activation and Staining: Add a mixture containing the PAR4 agonist (e.g., PAR4-AP) and a fluorescently-labeled anti-CD62P antibody. Incubate for 20 minutes at room temperature in the dark. A platelet-specific marker, such as anti-CD41 or anti-CD42b, is included to gate the platelet population.

-

Fixation/Lysis: Stop the reaction by adding a fixing solution. If using whole blood, a lysing solution is added to remove red blood cells.

-

Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for a set number of platelet-gated events (e.g., 20,000).[13]

-

Analysis: Quantify the percentage of P-selectin-positive platelets or the mean fluorescence intensity (MFI) to determine the level of platelet activation and the inhibitory effect of the antagonist.

Calcium (Ca²⁺) Mobilization Assay

This assay measures the increase in intracellular calcium concentration following platelet activation, a key event downstream of Gq signaling.

-

Platelet Loading: Incubate washed platelets with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[11] This dye is cell-permeant and becomes fluorescent upon binding to calcium.

-

Washing: Centrifuge the platelets to remove excess extracellular dye and resuspend them in buffer.

-

Measurement: Place the dye-loaded platelets in a fluorometer or a microplate reader equipped with fluorescence injectors.

-

Agonist Injection: Establish a stable baseline fluorescence reading. Inject the PAR4 agonist and immediately begin recording the change in fluorescence intensity over time.[11] The resulting peak represents the transient increase in intracellular Ca²⁺.

-

Inhibition Analysis: To test an antagonist, pre-incubate the dye-loaded platelets with the compound before adding the agonist and compare the resulting fluorescence peak to the vehicle control.

Conclusion

PAR4 antagonists represent a promising class of antiplatelet agents that selectively target the sustained, pro-thrombotic signaling phase of platelet activation.[14] By inhibiting PAR4, these compounds can reduce thrombus growth and stabilization while potentially preserving the initial, PAR1-mediated hemostatic response, which may offer a wider therapeutic window and a reduced bleeding risk compared to broader antiplatelet therapies.[2][7] The in-depth understanding of the PAR4 signaling pathway and the robust suite of experimental assays available for characterization are critical for the continued development and clinical evaluation of these targeted therapies.

References

- 1. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]

- 2. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ahajournals.org [ahajournals.org]

- 8. Protease-Activated Receptor 4 (PAR4): A Promising Target for Antiplatelet Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Platelet Isolation and Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. Protease activated receptor 4 (PAR4) antagonists: Research progress on small molecules in the field of antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Modulating the PAR4 Signaling Pathway: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the Protease-Activated Receptor 4 (PAR4) signaling pathway, a critical mediator of platelet activation and a promising target for novel antiplatelet therapies. Tailored for researchers, scientists, and drug development professionals, this document outlines the core signaling cascade, details the mechanism of PAR4 antagonists, presents comparative data on key inhibitors, and provides comprehensive experimental protocols for studying PAR4 modulation.

The PAR4 Signaling Pathway: A Dual-Pronged Activation Cascade

Protease-Activated Receptor 4 (PAR4) is a G-protein coupled receptor (GPCR) that, along with PAR1, plays a crucial role in thrombin-mediated platelet activation.[1][2] Unlike PAR1, which elicits a rapid and transient signal, PAR4 activation leads to a slower, more sustained response, making it a key driver of stable thrombus formation.[2][3][4]

Activation of PAR4 by proteases such as thrombin involves the cleavage of its N-terminal extracellular domain. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor itself to initiate intracellular signaling.[5] This activation triggers two primary G-protein-mediated signaling pathways: the Gq and the G12/13 pathways.[1][6][7]

-

The Gq Pathway: Coupling of PAR4 to Gq proteins leads to the activation of Phospholipase C-β (PLC-β).[6] PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the dense tubular system (an intracellular calcium store in platelets), leading to a significant increase in intracellular calcium concentration ([Ca2+]i).[8] DAG, in conjunction with elevated calcium, activates Protein Kinase C (PKC). This cascade ultimately contributes to platelet granule secretion and the activation of integrin αIIbβ3, a key receptor for platelet aggregation.[8]

-

The G12/13 Pathway: The coupling of PAR4 to G12/13 proteins activates Rho Guanine Nucleotide Exchange Factors (RhoGEFs).[6][7] RhoGEFs, in turn, activate the small GTPase RhoA. Activated RhoA promotes the activity of Rho-kinase (ROCK), which is involved in platelet shape change and contributes to the sustained phase of platelet aggregation.[7]

The interplay between these two pathways results in the characteristic sustained signaling profile of PAR4, which is critical for the formation of a stable thrombus.

Caption: PAR4 Signaling Pathway

PAR4 Antagonists: Mechanisms of Inhibition

PAR4 antagonists are a class of molecules that inhibit the signaling of the PAR4 receptor.[5] These antagonists can be broadly categorized based on their mechanism of action:

-

Competitive Antagonists: These molecules directly compete with the tethered ligand for its binding site on the receptor, thereby preventing receptor activation.

-

Allosteric Antagonists: These compounds bind to a site on the receptor distinct from the tethered ligand binding site. This binding induces a conformational change in the receptor that prevents its activation.

-

Protease Inhibitors: While not directly targeting PAR4, inhibitors of proteases like thrombin can prevent the initial cleavage and activation of the receptor.

Several small molecule PAR4 antagonists have been developed and characterized, with some progressing to clinical trials. These compounds offer the potential for a safer antiplatelet therapy with a reduced risk of bleeding compared to broader-acting agents.

Quantitative Data on PAR4 Antagonists

The following tables summarize the in vitro potency of several well-characterized PAR4 antagonists. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition in vitro.

| Antagonist | Assay Type | Agonist | IC50 (nM) | Reference |

| BMS-986120 | Platelet Aggregation (Human) | PAR4-AP | 9.5 | [9][10] |

| Platelet Aggregation (Monkey) | PAR4-AP | 2.1 | [9][10] | |

| Calcium Mobilization (HEK293-PAR4 cells) | PAR4-AP | 0.56 | [10][11] | |

| YD-3 | Platelet Aggregation (Human) | PAR4-AP | 130 | [3][6] |

| ML354 | Platelet Aggregation (Human) | PAR4-AP | 140 | [6] |

| P4pal-10 | Platelet Aggregation (Human) | PAR4-AP | 1000 | [6] |

| P4pal-i1 | Platelet Aggregation (Human) | PAR4-AP | 600 | [6] |

Binding Affinity of BMS-986120

| Compound | Cell Line | Radioligand | Kd (nM) |

| BMS-986120 | HEK293 cells expressing PAR4 | [3H]BMS-986120 | 0.098 |

Experimental Protocols

Detailed methodologies for key assays used to evaluate PAR4 antagonists are provided below.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Materials:

-

Freshly drawn human venous blood collected in 3.2% sodium citrate tubes.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

PAR4 agonist peptide (e.g., AYPGKF-NH2 or a more potent analog like A-Phe(4-F)-PGWLVKNG).[12]

-

PAR4 antagonist of interest.

-

Saline or appropriate buffer.

-

Light Transmission Aggregometer.

Procedure:

-

PRP Preparation: Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP. Transfer the PRP to a separate tube. Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

-

Platelet Count Adjustment: Adjust the platelet count of the PRP to 2.5-3.0 x 10^8 platelets/mL using PPP.

-

Incubation with Antagonist: Pre-incubate the adjusted PRP with various concentrations of the PAR4 antagonist or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

-

Aggregation Measurement:

-

Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.

-

Place a cuvette with the pre-incubated PRP in the sample well to set the 0% aggregation baseline.

-

Add the PAR4 agonist to the PRP sample and record the change in light transmission over time (typically 5-10 minutes).

-

-

Data Analysis: The maximum percentage of aggregation is determined for each concentration of the antagonist. IC50 values are calculated by plotting the percentage of inhibition against the antagonist concentration.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in response to PAR4 activation using a fluorescent calcium indicator.

Materials:

-

HEK293 cells stably expressing human PAR4.

-

Cell culture medium (e.g., DMEM) and supplements.

-

Fluo-4 AM calcium indicator dye.[2]

-

Pluronic F-127.

-

Probenecid.[2]

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

PAR4 agonist peptide.

-

PAR4 antagonist of interest.

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Plating: Seed the PAR4-expressing HEK293 cells into black-walled, clear-bottom 96-well plates and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and probenecid in HBSS.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.[2]

-

-

Antagonist Incubation: Wash the cells with HBSS containing probenecid and then add the buffer containing various concentrations of the PAR4 antagonist or vehicle. Incubate for a specified time.

-

Fluorescence Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject the PAR4 agonist and immediately begin recording the fluorescence intensity (Excitation ~490 nm, Emission ~525 nm) over time.

-

-

Data Analysis: The increase in fluorescence intensity reflects the change in intracellular calcium. The peak fluorescence response is measured, and IC50 values for the antagonist are determined by plotting the percentage of inhibition against the antagonist concentration.

Caption: Experimental Workflow for PAR4 Antagonist Evaluation

Conclusion

The modulation of the PAR4 signaling pathway presents a compelling strategy for the development of novel antiplatelet therapeutics. A thorough understanding of the underlying signaling mechanisms, coupled with robust and reproducible experimental protocols, is essential for the successful identification and characterization of potent and selective PAR4 antagonists. This guide provides a foundational framework for researchers in this exciting and rapidly evolving field.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Discovery of Protease-Activated Receptor 4 (PAR4)-Tethered Ligand Antagonists Using Ultralarge Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protease-Activated Receptor 4 (PAR4): A Promising Target for Antiplatelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thrombin-induced platelet activation via PAR4: pivotal role for exosite II - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Protease-Activated Receptor 4 (PAR4)-Tethered Ligand Antagonists Using Ultralarge Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. glpbio.com [glpbio.com]

- 10. BMS-986120 | TargetMol [targetmol.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. tandfonline.com [tandfonline.com]

Discovery and Synthesis of Novel PAR4 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of novel Protease-Activated Receptor 4 (PAR4) antagonists. PAR4, a G-protein coupled receptor activated by thrombin, is a promising therapeutic target for the development of new antiplatelet agents with a potentially lower bleeding risk compared to existing therapies. This document details the underlying signaling pathways, experimental workflows for antagonist discovery, synthesis of a representative compound, and key characterization assays.

PAR4 Signaling Pathways

Protease-Activated Receptor 4 (PAR4) is a key thrombin receptor on human platelets.[1][2] Unlike the high-affinity thrombin receptor PAR1, PAR4 is a low-affinity receptor that is engaged by higher concentrations of thrombin, leading to sustained signaling that is crucial for stable thrombus formation.[1][3][4] Upon activation by proteolytic cleavage of its N-terminus by thrombin, a new N-terminal sequence is revealed which acts as a tethered ligand, binding to the receptor to initiate downstream signaling.[1][5]

PAR4 activation primarily couples to Gq and G12/13 G-proteins.[4]

-

Gq Pathway: Activation of the Gq pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

G12/13 Pathway: The G12/13 pathway activation leads to the stimulation of the RhoA/ROCK signaling cascade, which is essential for platelet shape change.[6]

-

MAPK Pathway: PAR4 activation can also lead to the transactivation of the epidermal growth factor receptor (EGFR), which subsequently activates the mitogen-activated protein kinase (MAPK) cascade, including the ERK1/2 pathway.[5] This pathway is implicated in cellular responses such as inflammation and pain.[5]

References

- 1. Synthesis of Indole Derived Protease-Activated Receptor 4 Antagonists and Characterization in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Indole Derived Protease-Activated Receptor 4 Antagonists and Characterization in Human Platelets | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. ahajournals.org [ahajournals.org]

- 5. New insights into protease-activated receptor 4 signaling pathways in the pathogenesis of inflammation and neuropathic pain: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of PAR4 Antagonists with the PAR4 Receptor Binding Site

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between antagonists and the Protease-Activated Receptor 4 (PAR4), a key target in the development of novel antiplatelet therapies. We will delve into the molecular mechanisms of PAR4 activation, the binding characteristics of its antagonists, present quantitative data, detail experimental protocols, and visualize complex pathways and workflows. For the purpose of a specific example, this guide will focus on BMS-986120, a well-characterized and clinically evaluated PAR4 antagonist.

Introduction to Protease-Activated Receptor 4 (PAR4)

Protease-Activated Receptor 4 (PAR4) is a member of the G-protein coupled receptor (GPCR) superfamily.[1] PARs are unique in that they are activated by proteolytic cleavage of their extracellular N-terminus by serine proteases, most notably thrombin.[1][2] This cleavage unmasks a new N-terminal sequence, known as a "tethered ligand," which then binds intramolecularly to the receptor to initiate downstream signaling.[1][2][3]

In humans, platelets express both PAR1 and PAR4, which together mediate the cellular response to thrombin.[1][4] PAR1 is a high-affinity thrombin receptor that mediates a rapid and transient signaling response, initiating platelet aggregation.[4][5][6] In contrast, PAR4 is a lower-affinity receptor with slower activation kinetics, leading to a sustained calcium signal that is crucial for stabilizing the platelet aggregate and procoagulant activity.[4][5][6][7] This distinct role in the later stages of thrombus formation makes PAR4 an attractive target for antiplatelet drugs with a potentially lower risk of bleeding compared to broader antiplatelet agents.[8][9][10]

The Molecular Mechanism of PAR4 Activation

The activation of PAR4 is a two-step process initiated by a protease, typically thrombin:

-

Proteolytic Cleavage: Thrombin cleaves the N-terminal exodomain of PAR4 at the Arg47/Gly48 position.[1] Mutation of this cleavage site has been shown to prevent the proteolytic activation of the receptor.[1]

-

Tethered Ligand Binding: The cleavage reveals a new N-terminus with the sequence GYPGKF (in the case of the native tethered ligand), which acts as a tethered agonist. This new N-terminus then binds to the extracellular loops of the receptor, inducing a conformational change that triggers intracellular signaling.

This unique activation mechanism presents a distinct opportunity for antagonism, where molecules can be designed to either block the initial cleavage event or prevent the binding of the tethered ligand.

PAR4 Antagonists: A Focus on BMS-986120

A number of small-molecule PAR4 antagonists have been developed, with BMS-986120 and its analogue BMS-986141 being among the most advanced, having entered clinical trials.[8][11][12] BMS-986120 is an orally active, reversible, and highly selective small-molecule inhibitor of PAR4.[8] It has demonstrated potent antithrombotic activity in preclinical models with a favorable safety profile regarding bleeding time.[8][10]

The binding of antagonists like BMS-986120 is thought to occur within the transmembrane helical bundle of the PAR4 receptor, the same region where the tethered ligand is proposed to bind.[3] While an experimentally determined crystal structure of PAR4 with an antagonist is not yet available, homology modeling and mutagenesis studies have provided insights into the potential binding mode. These in silico studies suggest that the antagonist occupies a pocket deep within the transmembrane domain, preventing the conformational changes necessary for receptor activation.[3]

Quantitative Data for PAR4 Antagonists

The following table summarizes the quantitative data for selected PAR4 antagonists based on published literature.

| Antagonist | Target | Assay | IC50 / Kd | Species | Reference |

| BMS-986120 | PAR4 | Binding Affinity (Kd) | 0.098 nM | Human | [8] |

| BMS-986120 | PAR4 | Platelet Aggregation (γ-thrombin induced) | <10 nmol/L | Human | [10] |

| BMS-986120 | PAR4 | Platelet Aggregation (PAR4-AP induced) | <10 nmol/L | Human | [10] |

| YD-3 | PAR4 | Platelet Aggregation (PAR4-AP induced) | 0.13 µM | Human | [1] |

| P4pal-il | PAR4 | Platelet Aggregation (PAR4-AP induced) | 0.6 µM | Human | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PAR4 antagonist activity. Below are representative protocols for key in vitro assays.

This assay measures the ability of a PAR4 antagonist to inhibit platelet aggregation in response to a PAR4 agonist.

-

Materials:

-

Freshly drawn human whole blood (anticoagulated with sodium citrate).

-

Platelet-rich plasma (PRP), prepared by centrifugation of whole blood.

-

PAR4 activating peptide (PAR4-AP), e.g., AYPGKF-NH2.

-

PAR4 antagonist (e.g., BMS-986120) at various concentrations.

-

Saline or appropriate vehicle control.

-

Aggregometer.

-

-

Protocol:

-

Prepare PRP by centrifuging citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

-

Adjust the platelet count of the PRP if necessary.

-

Pre-warm the PRP samples to 37°C.

-

Add the PAR4 antagonist at the desired final concentration (or vehicle control) to the PRP and incubate for a specified time (e.g., 15 minutes).

-

Place the PRP sample in the aggregometer and establish a baseline light transmission.

-

Add the PAR4-AP to induce platelet aggregation and record the change in light transmission over time.

-

The percentage of aggregation is calculated, and IC50 values are determined by plotting the inhibition of aggregation against the antagonist concentration.

-

This assay measures the inhibition of the PAR4-mediated increase in intracellular calcium concentration.

-

Materials:

-

HEK293 cells stably expressing human PAR4.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

PAR4 agonist (e.g., AYPGKF-NH2 or thrombin).

-

PAR4 antagonist (e.g., BMS-986120).

-

Fluorometric imaging plate reader or fluorescence microscope.

-

-

Protocol:

-

Plate the PAR4-expressing HEK293 cells in a 96-well plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Add the PAR4 antagonist at various concentrations and incubate.

-

Measure the baseline fluorescence.

-

Add the PAR4 agonist and immediately begin recording the fluorescence intensity over time.

-

The change in fluorescence indicates the change in intracellular calcium concentration.

-

Calculate the inhibition of the calcium response at each antagonist concentration to determine the IC50.

-

Visualizations of Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Caption: PAR4 Signaling Pathway.

Caption: Platelet Aggregation Assay Workflow.

Caption: PAR4 Activation and Antagonism.

Conclusion and Future Perspectives

The development of selective PAR4 antagonists represents a significant advancement in the field of antiplatelet therapy. By targeting the sustained signaling phase of platelet activation, these agents hold the promise of effective thrombosis prevention with a potentially improved safety profile over existing treatments. The interaction of these antagonists with the PAR4 binding site, while not yet fully elucidated by high-resolution structural data, is understood to be a competitive blockade of the tethered ligand binding pocket.

Future research will likely focus on obtaining crystal structures of PAR4 in complex with antagonists to provide a more detailed understanding of the binding interactions and to facilitate the design of next-generation inhibitors. Furthermore, ongoing and future clinical trials will be critical in establishing the therapeutic utility and safety of PAR4 antagonists in various cardiovascular and thrombotic diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Structure-function analysis of protease-activated receptor 4 tethered ligand peptides. Determinants of specificity and utility in assays of receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. Protease‐activated receptor 4: from structure to function and back again - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Protease activated receptor 4 (PAR4) antagonists: Research progress on small molecules in the field of antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Inhibitors of protease-activated receptor 4 (PAR4): a review of recent patents (2013-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

In Vivo Efficacy of PAR4 Antagonist 1 in Animal Models of Thrombosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of PAR4 antagonist 1, a representative novel antiplatelet agent, in preclinical animal models of thrombosis. The document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on the antithrombotic potential and experimental validation of this therapeutic approach.

Introduction to PAR4 Antagonism in Thrombosis

Thrombin is the most potent activator of platelets and plays a crucial role in the formation of thrombi. It exerts its effects on human platelets through two protease-activated receptors (PARs): PAR1 and PAR4.[1][2] While PAR1 is a high-affinity receptor that initiates a rapid and transient platelet response, PAR4 is a lower-affinity receptor responsible for a more sustained and prolonged signaling, which is critical for the formation of a stable thrombus.[3][4] This distinction in signaling kinetics has led to the hypothesis that selective antagonism of PAR4 could offer a potent antithrombotic effect with a reduced risk of bleeding compared to broader antiplatelet therapies.[5][6]

This compound represents a class of orally active, selective, and reversible inhibitors of PAR4. Preclinical studies have demonstrated its potential to significantly reduce thrombus formation in various animal models, offering a promising new strategy for the prevention and treatment of arterial thrombosis.[6][7]

Quantitative Efficacy Data

The in vivo antithrombotic efficacy of this compound has been evaluated in multiple animal models. The following tables summarize the key quantitative data from these studies, providing a clear comparison of its effects across different models and dosages.

Table 1: Efficacy of this compound (BMS-986120) in a Cynomolgus Monkey Electrolytic Carotid Artery Thrombosis (ECAT) Model

| Dose (mg/kg, oral) | Thrombus Weight Reduction (%) | Bleeding Time Increase (Kidney) | Bleeding Time Increase (Mesenteric) | Reference |

| 0.2 | 35 ± 5 | - | - | [8] |

| 0.5 | 49 ± 4 | - | - | [8] |

| 1.0 | 82 - 83 ± 4 | 2.2-fold | 1.8-fold | [5][8][9] |

Table 2: Comparative Efficacy of this compound (BMS-986120) and Clopidogrel in a Cynomolgus Monkey ECAT Model

| Treatment | Dose (mg/kg) | Thrombus Weight Reduction (%) | Bleeding Time Increase | Reference |

| This compound | 1.0 (oral) | ~80 | ~2-fold | [5] |

| Clopidogrel | 1.0 (oral) | >80 | >8-fold | [5] |

Table 3: Efficacy of a PAR4-Targeting Antibody in a Murine Ferric Chloride-Induced Carotid Artery Thrombosis Model

| Treatment | Dose | Effect on Time to Occlusion | Reference |

| Anti-mouse PAR4 Antibody | 1 mg/kg | Significantly prolonged | [10] |

Experimental Protocols

Detailed methodologies for the key in vivo thrombosis models used to evaluate this compound are provided below.

Cynomolgus Monkey Electrolytic Carotid Artery Thrombosis (ECAT) Model

This model is designed to induce the formation of an occlusive, platelet-rich thrombus in the carotid artery of non-human primates, which have a platelet thrombin receptor profile similar to humans.[5]

Protocol:

-

Animal Preparation: Anesthetized cynomolgus monkeys are used for the experiment.

-

Drug Administration: this compound (e.g., BMS-986120) is administered orally at doses ranging from 0.2 to 1 mg/kg, typically 2 hours before the induction of thrombosis.[8] A vehicle control group is also included.

-

Surgical Procedure:

-

The common carotid artery is surgically exposed.

-

A needle electrode is inserted into the arterial lumen.

-

A constant electrical current is applied to the artery to induce endothelial injury and initiate thrombus formation.

-

-

Thrombus Assessment:

-

After a defined period, the thrombotic segment of the artery is excised and the thrombus is carefully removed and weighed.

-

The percentage of thrombus weight reduction in the treated groups is calculated relative to the vehicle control group.

-

-

Bleeding Time Measurement:

-

Kidney and mesenteric bleeding times are measured to assess the hemostatic side effects of the antagonist. A standardized incision is made, and the time until bleeding cessation is recorded.[5]

-

Murine Ferric Chloride-Induced Carotid Artery Thrombosis Model

This widely used model in mice induces endothelial injury through a chemical oxidant, leading to the formation of a platelet-rich thrombus.[10]

Protocol:

-

Animal Preparation: Anesthetized mice (e.g., C57BL/6) are used.

-

Drug Administration: A PAR4-targeting antibody (1 mg/kg) or other PAR4 antagonists are administered intravenously prior to the procedure.[10]

-

Surgical Procedure:

-

The common carotid artery is surgically isolated.

-

A filter paper saturated with a ferric chloride (FeCl₃) solution (e.g., 7.5%) is applied to the adventitial surface of the artery for a specific duration (e.g., 3 minutes).[10]

-

-

Thrombus Assessment:

-

Blood flow in the carotid artery is monitored using a Doppler flow probe.

-

The primary endpoint is the time to complete vessel occlusion, defined as the cessation of blood flow.[10]

-

Signaling Pathways and Visualizations

PAR4 Signaling Pathway in Platelet Activation

Thrombin-mediated cleavage of PAR4 on the platelet surface exposes a new N-terminal sequence that acts as a tethered ligand, initiating intracellular signaling. This process is primarily coupled to two major G-protein pathways: Gq and G12/13.[3][4][11]

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade of events contributes to granule secretion and platelet aggregation.[1][12]

-

G12/13 Pathway: The G12/13 pathway activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), which is involved in platelet shape change and clot retraction.[13]

The sustained signaling from PAR4 is crucial for the stabilization of the platelet plug and the formation of a robust thrombus.[3]

Caption: PAR4 Signaling Cascade in Platelets.

Experimental Workflow for In Vivo Efficacy Testing

The general workflow for assessing the in vivo efficacy of a PAR4 antagonist in an animal model of thrombosis involves several key steps, from drug administration to data analysis.

Caption: In Vivo Thrombosis Model Workflow.

Conclusion

The preclinical data presented in this guide strongly support the in vivo efficacy of this compound as a potent antithrombotic agent. In various animal models, particularly in non-human primates, this antagonist has demonstrated a significant reduction in thrombus formation with a more favorable bleeding profile compared to standard-of-care antiplatelet drugs. The detailed experimental protocols and an understanding of the underlying PAR4 signaling pathway provide a solid foundation for further research and development in this promising area of thrombosis treatment.

References

- 1. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]

- 3. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. alzdiscovery.org [alzdiscovery.org]

- 10. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Negative Regulation of Gq-mediated Pathways in Platelets by G12/13 Pathways through Fyn Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

A Comprehensive Technical Guide on the Pharmacokinetics and Pharmacodynamics of the Oral PAR4 Antagonist BMS-986120

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of BMS-986120, a first-in-class, orally bioavailable, and reversible antagonist of the Protease-Activated Receptor 4 (PAR4). BMS-986120 has been investigated as a novel antiplatelet agent with the potential for a wider therapeutic window and reduced bleeding risk compared to existing therapies.[1][2][3][4] This document summarizes key data from clinical and preclinical studies, details experimental methodologies, and visualizes core concepts to support further research and development in this area.

Introduction to PAR4 and BMS-986120

Thrombin is the most potent activator of platelets and plays a crucial role in atherothrombosis.[3][5] It mediates its effects on human platelets through two G-protein coupled receptors: PAR1 and PAR4.[2][5][6] While PAR1 activation leads to a rapid and transient platelet response, PAR4 activation by higher thrombin concentrations results in a slower, more sustained, and prolonged signaling, which is critical for the formation of a stable thrombus.[4][7] This distinction suggests that selective inhibition of PAR4 could effectively prevent occlusive thrombosis while potentially preserving initial hemostatic responses, thereby offering a better safety profile with a lower risk of bleeding.[1][2][4]

BMS-986120 is a potent and selective small-molecule antagonist of PAR4.[3][8] Preclinical studies in cynomolgus monkeys demonstrated its robust antithrombotic efficacy and a significantly wider therapeutic window compared to clopidogrel.[3] Phase I clinical trials in healthy human volunteers have further characterized its safety, tolerability, pharmacokinetics, and pharmacodynamics.[5][9][10]

Pharmacokinetics

The pharmacokinetics of BMS-986120 have been evaluated in single-ascending dose (SAD) and multiple-ascending dose (MAD) studies in healthy human participants.[5][9][10]

2.1. Absorption and Distribution

Following oral administration, BMS-986120 is rapidly absorbed and distributed.[1]

2.2. Metabolism

Preclinical data indicate that CYP3A4 is involved in the metabolism of BMS-986120.[5]

2.3. Excretion

No specific data on the excretion of BMS-986120 was available in the provided search results.

2.4. Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of BMS-986120 from a Phase I single-ascending dose study are summarized in the table below.[5][9][10]

| Dose (mg) | Cmax (ng/mL) | AUCinf (h*ng/mL) | T1/2 (hours) |

| 3.0 | 27.3 | 164 | 44.7 |

| 180 | 1536 | 15603 | 84.1 |

Data from a single-ascending dose study in healthy participants.[5][9][10]

In multiple-ascending dose studies, an accumulation index of approximately 2-fold for the area under the curve (AUC) was observed at steady state.[5][9][10] The exposure to BMS-986120 was found to be approximately dose-proportional.[5][9][10]

Pharmacodynamics

The primary pharmacodynamic effect of BMS-986120 is the inhibition of platelet aggregation induced by PAR4 activation.[5]

3.1. Mechanism of Action

BMS-986120 is a reversible and selective antagonist of PAR4.[2][3][8] By binding to PAR4, it prevents the receptor activation by its tethered ligand, which is exposed after proteolytic cleavage by thrombin. This blockade inhibits downstream signaling pathways that lead to platelet activation and aggregation.[4]

3.2. Platelet Aggregation Inhibition

The inhibitory effect of BMS-986120 on platelet aggregation was assessed ex vivo using a PAR4 agonist peptide (PAR4-AP). A dose- and concentration-dependent inhibition of PAR4-AP-induced platelet aggregation was observed.[5]

Single-Ascending Dose (SAD) Study:

-

A single dose of 1.0 mg showed a pharmacological effect, with 3 out of 6 participants achieving ≥80% inhibition of platelet aggregation induced by 12.5 µM PAR4-AP, though the effect was not sustained for 24 hours.[5]

-

Single doses of 75 mg and 180 mg resulted in ≥80% inhibition of platelet aggregation induced by 12.5 µM PAR4-AP for at least 24 hours post-dose.[5][9][10]

Multiple-Ascending Dose (MAD) Study:

-

Doses of ≥10 mg administered for approximately 7 days led to complete inhibition of platelet aggregation through 24 hours.[5][9][10]

| Dose | PAR4-AP Concentration | Effect |

| 1.0 mg (single) | 12.5 µM | ≥80% inhibition in 50% of participants, not sustained at 24h.[5] |

| 75 mg (single) | 12.5 µM | ≥80% inhibition sustained for at least 24h.[5][9][10] |

| 180 mg (single) | 12.5 µM | ≥80% inhibition sustained for at least 24h.[5][9][10] |

| ≥10 mg (multiple) | Not Specified | Complete inhibition through 24h.[5][9][10] |

Experimental Protocols

4.1. Pharmacokinetic Analysis

In the clinical studies, blood samples for pharmacokinetic assessment were collected at predose and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 9, 12, 24, 36, 48, 72, 96, 120, and 144 hours).[5] Plasma concentrations of BMS-986120 were likely determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), although the specific details were not provided in the search results.

4.2. Pharmacodynamic Analysis: Platelet Aggregation Assay

The pharmacodynamic effects of BMS-986120 were evaluated by measuring ex vivo platelet aggregation using light-transmission aggregometry (LTA).[11]

-

Blood Collection: Venous blood was collected from healthy volunteers.[6]

-

Platelet-Rich Plasma (PRP) Preparation: Platelet-rich plasma was prepared from the collected blood samples.[11]

-

Agonist: A potent PAR4 agonist peptide, such as A-Phe(4-F)-PGWLVKNG, was used to induce platelet aggregation.[11]

-

Measurement: The change in light transmission through the PRP sample upon addition of the PAR4-AP was measured to quantify the extent of platelet aggregation.[11]

-

Inhibition Assessment: The inhibitory effect of BMS-986120 was determined by comparing the aggregation response in the presence and absence of the drug.[11]

Visualizations

5.1. Signaling Pathway

Caption: PAR4 Signaling Pathway and Inhibition by BMS-986120.

5.2. Experimental Workflow

Caption: Ex Vivo Platelet Aggregation Assay Workflow.

5.3. Logical Relationship

Caption: Dose-Concentration-Effect Relationship of BMS-986120.

Conclusion

BMS-986120 is a novel oral PAR4 antagonist that has demonstrated predictable, dose-proportional pharmacokinetics and concentration-dependent pharmacodynamics in early clinical studies.[5][9][10] It effectively inhibits PAR4-mediated platelet aggregation with a favorable safety and tolerability profile in healthy volunteers.[5] These findings support the therapeutic potential of PAR4 antagonism as a promising antiplatelet strategy with the potential for an improved benefit-risk profile compared to existing agents.[2][3][5] Further clinical investigation in patient populations is warranted to establish its efficacy and safety in the prevention and treatment of atherothrombotic diseases.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. new-oral-protease-activated-receptor-4-antagonist-bms-986120-tolerability-pharmacokinetics-pharmacodynamics-and-gene-variant-effects-in-humans - Ask this paper | Bohrium [bohrium.com]

- 10. New oral protease-activated receptor 4 antagonist BMS-986120: tolerability, pharmacokinetics, pharmacodynamics, and gene variant effects in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

The Role of PAR4 Antagonism in Thrombin-Mediated Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thrombin, a serine protease pivotal to the coagulation cascade, is also a potent activator of inflammatory signaling, largely through the activation of Protease-Activated Receptors (PARs). While PAR1 has been a traditional focus, Protease-Activated Receptor 4 (PAR4) is emerging as a critical mediator of the sustained and pro-inflammatory actions of thrombin. Consequently, antagonism of PAR4 represents a promising therapeutic strategy to quell thrombin-mediated inflammation. This technical guide provides an in-depth analysis of the effects of PAR4 antagonists on inflammatory processes, focusing on the underlying signaling pathways, quantitative effects on inflammatory markers, and detailed experimental protocols for their evaluation.

Introduction to PAR4 and Thrombin-Mediated Inflammation

Protease-Activated Receptors are a unique family of G protein-coupled receptors (GPCRs) activated by proteolytic cleavage of their N-terminal domain. This cleavage unmasks a tethered ligand that binds intramolecularly to activate the receptor.[1] Human platelets and various other cells involved in the inflammatory response, such as neutrophils, monocytes, and endothelial cells, express both PAR1 and PAR4.[2][3]

While PAR1 is a high-affinity receptor for thrombin, mediating rapid and transient signaling, PAR4 is a lower-affinity receptor that induces a slower but more sustained intracellular signal.[4][5] This prolonged signaling by PAR4 is increasingly implicated in chronic inflammatory responses and thrombo-inflammation.[6] Thrombin-mediated PAR4 activation contributes to several key inflammatory events, including:

-

Leukocyte Recruitment and Adhesion: PAR4 activation promotes the recruitment of leukocytes to sites of inflammation and facilitates their adhesion to the endothelium.[4][7]

-

Pro-inflammatory Cytokine Release: Activation of PAR4 signaling pathways can lead to the production and release of key inflammatory cytokines such as Interleukin-1β (IL-1β).[8]

-

Inflammasome Activation: Recent evidence links PAR4 to the activation of the NLRP3 inflammasome, a critical multiprotein complex that drives the maturation and secretion of IL-1β.[8]

Given these roles, selective PAR4 antagonists are being investigated as a novel therapeutic approach to decouple the prothrombotic and proinflammatory effects of thrombin, potentially offering a safer alternative to broad anticoagulants or PAR1 antagonists, which have been associated with bleeding risks.[9] This guide will focus on a representative PAR4 antagonist, referred to as "PAR4 Antagonist 1," to illustrate these effects, with a primary focus on the well-documented oral antagonist BMS-986120 .

PAR4 Signaling in Inflammation

Thrombin-induced PAR4 activation triggers a complex network of intracellular signaling pathways that culminate in a pro-inflammatory cellular response. Unlike the transient signaling of PAR1, PAR4's sustained activation leads to prolonged downstream effects. The primary signaling cascades are initiated through the coupling of PAR4 to heterotrimeric G proteins, primarily Gαq/11 and Gα12/13, as well as through β-arrestin-dependent pathways.

Key steps in the pathway include:

-

Gαq/11 Pathway: Upon activation, PAR4 couples to Gαq/11, which activates Phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).

-

Gα12/13 Pathway: PAR4 also couples to Gα12/13, activating Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. This pathway is critical for cytoskeletal rearrangements involved in cell migration and shape change.

-

β-Arrestin Pathway: In addition to G protein-dependent signaling, PAR4 can signal through β-arrestins, which can act as scaffolds for downstream kinases, contributing to the activation of the MAPK pathway.

-

Downstream Kinases and Transcription Factors: These initial signals converge on downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascades (ERK, p38) and the PI3K/Akt pathway. These kinases play a crucial role in activating pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB).

-

NLRP3 Inflammasome Activation: PAR4 signaling contributes to both the "priming" step of inflammasome activation (via NF-κB-mediated upregulation of NLRP3 and pro-IL-1β) and the "activation" step (potentially through Ca²⁺ mobilization and other signals). This leads to the assembly of the NLRP3/ASC/pro-caspase-1 complex, autocatalytic cleavage of pro-caspase-1 to active caspase-1, and subsequent processing of pro-IL-1β into its mature, secretable form.[3][8]

PAR4 antagonists, such as BMS-986120, act by binding to the PAR4 receptor and preventing its cleavage and activation by thrombin, thereby inhibiting these downstream inflammatory signaling events at their origin.

Quantitative Effects of PAR4 Antagonism on Inflammation

The administration of PAR4 antagonists leads to measurable reductions in key inflammatory readouts. The following tables summarize quantitative data from preclinical and ex vivo human studies.

Table 1: Effect of PAR4 Antagonist BMS-986120 on Platelet-Mediated Inflammatory Markers (Ex Vivo, Human)

| Parameter | Agonist | Concentration of BMS-986120 | Measurement Time | % Inhibition (Mean) | 95% Confidence Interval | Reference |

| P-selectin Expression | PAR4-AP (100 µM) | 60 mg (oral) | 2 hours | 91.7% | 81.0%–102.4% | [9][10] |

| Platelet-Monocyte Aggregates | PAR4-AP (100 µM) | 60 mg (oral) | 2 hours | 80.6% | 68.6%–92.6% | [9][10] |

| Platelet-Rich Thrombus Deposition (High Shear) | - | 60 mg (oral) | 2 hours | 34.8% | 19.3%–47.3% | [10] |

| Platelet-Rich Thrombus Deposition (High Shear) | - | 60 mg (oral) | 24 hours | 23.3% | 5.1%–38.0% | [10] |

PAR4-AP: PAR4 Agonist Peptide

Table 2: Effect of PAR4 Antagonist YPGKF-NH2 on Neutrophil Recruitment (In Vivo, Mouse)

| Inflammatory Model | Stimulus | Antagonist Dose (tcY-NH2) | Outcome | % Reduction vs. Control | Reference |

| Pleurisy | Carrageenan | 40 ng/kg (i.pl.) | Neutrophil Migration | ~55% | [7] |

| Pleurisy | CXCL8 | 40 ng/kg (i.pl.) | Neutrophil Migration | ~60% | [7] |

| Brain Microcirculation | Carrageenan | 40 ng/kg (i.pl.) | Adherent Neutrophils | ~50% | [7] |

| Brain Microcirculation | CXCL8 | 40 ng/kg (i.pl.) | Adherent Neutrophils | ~45% | [7] |

tcY-NH2: YPGKF-NH2; i.pl.: intrapleural injection

Key Experimental Protocols

Evaluating the efficacy of a PAR4 antagonist requires a range of in vivo and in vitro experimental models. The following sections detail the methodologies for key assays.

In Vivo Model: Intravital Microscopy of Leukocyte-Endothelial Interactions

This technique allows for the direct visualization and quantification of leukocyte rolling and adhesion within the microvasculature of a living animal, providing critical insights into the anti-inflammatory effects of a PAR4 antagonist. The mouse cremaster muscle is a commonly used and well-characterized model.[8][11][12]

Objective: To quantify the effect of a PAR4 antagonist on leukocyte rolling velocity, rolling flux, and firm adhesion in response to an inflammatory stimulus.

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

This compound (e.g., BMS-986120) or vehicle control

-

Inflammatory stimulus (e.g., TNF-α, IL-1β, or local application of a chemoattractant like CXCL2/MIP-2)

-

Surgical tools for cremaster muscle exteriorization

-

Intravital microscope with a water-immersion objective (20x or 40x), light source, and a high-speed digital camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Animal Preparation: Anesthetize the mouse via intraperitoneal injection. Catheterize the jugular vein for intravenous administration of the PAR4 antagonist or fluorescent antibodies if needed.[11]

-

Antagonist Administration: Administer this compound or vehicle control intravenously via the jugular vein catheter at the desired dose and time point before stimulus.

-

Surgical Preparation: Surgically exteriorize the cremaster muscle. Make a longitudinal incision through the scrotal skin to expose the muscle. Carefully dissect the muscle from the surrounding tissue, keeping the feeding artery, vein, and nerve intact. Suture the tissue flat onto a specialized viewing pedestal on the microscope stage.[8][11]

-

Superfusion: Continuously superfuse the exposed tissue with warmed (37°C), bicarbonate-buffered saline to maintain tissue viability.

-

Inflammatory Stimulus: Administer the inflammatory stimulus. This can be done systemically (e.g., intravenous TNF-α) or locally by applying a chemoattractant-containing gel adjacent to the observed venule.[11]

-

Image Acquisition: Position the preparation on the microscope stage and identify post-capillary venules (typically 20-40 µm in diameter). Record video sequences (e.g., for 1-minute intervals) at multiple time points post-stimulus.

-

Offline Analysis:

-

Leukocyte Rolling Flux: Count the number of leukocytes rolling past a defined line perpendicular to the vessel axis per minute.

-

Leukocyte Adhesion: Count the number of leukocytes that remain stationary for at least 30 seconds within a 100 µm length of the venule.

-

Rolling Velocity: Track individual rolling leukocytes over a defined distance to calculate their velocity.

-

In Vitro Assay: NLRP3 Inflammasome Activation in Macrophages

This protocol details how to assess the inhibitory effect of a PAR4 antagonist on a key downstream inflammatory pathway in primary cells.

Objective: To measure the effect of this compound on thrombin-induced NLRP3 inflammasome activation by quantifying IL-1β secretion.

Materials:

-

Bone marrow-derived macrophages (BMDMs) from mice

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) for priming

-

Thrombin (as the PAR4 agonist)

-

This compound (e.g., BMS-986120)

-

Human IL-1β ELISA kit

-

Reagents for Western blotting (antibodies against Caspase-1 p20 subunit)

Procedure:

-

Cell Culture: Plate BMDMs in 24-well plates and allow them to adhere.

-

Priming Step: Prime the cells with LPS (e.g., 100 ng/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

-

Antagonist Pre-incubation: Remove the LPS-containing medium. Add fresh medium containing various concentrations of this compound or vehicle (DMSO) and pre-incubate for 1 hour.

-

Activation Step: Add thrombin (at a concentration known to activate PAR4, e.g., 10-50 nM) to the wells and incubate for a defined period (e.g., 6-24 hours).

-

Sample Collection: Collect the cell culture supernatants for IL-1β measurement. Lyse the cells to collect protein for Western blot analysis.

-

IL-1β Quantification (ELISA):

-

Coat a 96-well plate with a capture antibody against IL-1β overnight.

-

Block the plate with a blocking buffer.

-

Add standards and collected cell supernatants to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Wash and add Streptavidin-HRP.

-

Add TMB substrate and develop the color reaction.

-

Stop the reaction and read the absorbance at 450 nm.[13]

-

Calculate the concentration of IL-1β based on the standard curve.

-

-

Caspase-1 Cleavage (Western Blot):

-

Run cell lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for the cleaved (p20) subunit of Caspase-1.

-

Wash and probe with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate. An increase in the p20 band indicates inflammasome activation.

-

Experimental Workflow and Logical Relationships

A typical drug discovery and validation workflow for a PAR4 antagonist targeting inflammation involves a multi-stage process, moving from high-throughput screening to detailed in vivo characterization.

Conclusion

PAR4 is a key receptor in translating the presence of thrombin into a sustained inflammatory response. Its role in leukocyte recruitment, cytokine production, and inflammasome activation makes it an attractive target for therapeutic intervention in a variety of thrombo-inflammatory diseases. PAR4 antagonists, exemplified by molecules like BMS-986120, have demonstrated a clear ability to inhibit these processes in both in vitro and in vivo settings. The data and protocols presented in this guide offer a framework for researchers to further investigate and characterize the effects of PAR4 inhibition on thrombin-mediated inflammation, paving the way for the development of novel anti-inflammatory therapeutics with a potentially improved safety profile.

References

- 1. mabtech.com [mabtech.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 7. Blockade of proteinase-activated receptor 4 inhibits neutrophil recruitment in experimental inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Leukocyte Infiltration of Cremaster Muscle in Mice Assessed by Intravital Microscopy [jove.com]

- 9. alzdiscovery.org [alzdiscovery.org]

- 10. researchgate.net [researchgate.net]

- 11. Tracking Neutrophil Intraluminal Crawling, Transendothelial Migration and Chemotaxis in Tissue by Intravital Video Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intravital Microscopy in the Cremaster Muscle Microcirculation for Endothelial Dysfunction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

Beyond the Clot: A Technical Guide to the Non-Platelet Cellular Targets of PAR4 Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-activated receptor 4 (PAR4), a G-protein coupled receptor (GPCR), has traditionally been a focal point in thrombosis research due to its role in platelet activation. However, a growing body of evidence reveals its significant expression and function in a variety of non-platelet cell types, implicating it in a range of physiological and pathological processes beyond hemostasis. This technical guide provides an in-depth exploration of the cellular targets of PAR4 antagonists outside of platelets, offering a valuable resource for researchers and drug development professionals. We will delve into the quantitative pharmacology of key antagonists, detail relevant experimental protocols, and visualize the intricate signaling pathways governed by PAR4 in these alternative cellular contexts.

Cellular Targets of PAR4 and the Impact of its Antagonism

The influence of PAR4 extends to the endothelium, the immune system, and various cancers, with its expression often upregulated in response to inflammatory stimuli.[1][2][3] Antagonism of PAR4 in these cells, therefore, presents a promising therapeutic strategy for a multitude of diseases.

Endothelial Cells

PAR4 is expressed on vascular endothelial cells, where its activation by proteases like thrombin can contribute to vascular inflammation and changes in endothelial barrier function.[2][3] Inflammatory cytokines such as IL-1α and TNF-α have been shown to significantly increase the expression of PAR4 in human coronary artery endothelial cells.[2][4] Studies have demonstrated that while PAR1 is the predominant thrombin receptor on endothelial cells under normal conditions, the upregulation of PAR4 during inflammation suggests a crucial role in pathological states.[2] Antagonism of PAR4 in the endothelium may therefore represent a therapeutic avenue for vascular inflammatory diseases.

Immune Cells

PAR4 is also expressed on various immune cells, including monocytes and neutrophils, where it participates in inflammatory signaling.[5][6] In human monocytes, thrombin can upregulate the expression of chemokines like platelet factor 4 (PF4) through PARs, highlighting a role for PAR4 in immune cell activation and recruitment.[6] The differentiation of monocytes into macrophages is associated with an increased expression of PAR1, PAR2, and PAR3, while PAR4 expression remains low or undetectable in these specific studies.[5] However, the functional response to PAR4 agonists in other studies suggests its presence and importance in monocytic signaling.

Cancer Cells

The role of PAR4 in cancer is complex and appears to be context-dependent, with reports suggesting both pro-tumor and anti-tumor functions. Overexpression of PAR4 has been observed in colorectal cancer, where it promotes cell proliferation and migration.[7] In contrast, in esophageal squamous cell carcinoma, PAR1 and PAR4 appear to have opposing effects, with PAR1 promoting tumor growth and metastasis, while PAR4 activation has an inhibitory effect.[8] The differential signaling pathways activated by PAR4 in various cancer cell types make it a nuanced target for therapeutic intervention.

Quantitative Data on PAR4 Antagonists

A clear understanding of the potency and selectivity of PAR4 antagonists is crucial for their development as research tools and therapeutic agents. The following tables summarize key quantitative data for prominent PAR4 antagonists.

| Antagonist | Target | Assay Type | Cell/System | IC50 | Reference |

| ML354 | Human PAR4 | Platelet Aggregation | Human Platelets | 140 nM | [9] |

| Human PAR1 | Platelet Aggregation | Human Platelets | ~10 µM | [10] | |

| BMS-986120 | Human PAR4 | Calcium Mobilization | HEK293 cells | 0.56 nM | [11] |

| Human PAR4 | Platelet Aggregation | Human Blood | 9.5 nM | [11] | |

| Monkey PAR4 | Platelet Aggregation | Monkey Blood | 2.1 nM | [11] | |

| P4pal-10 | Human PAR4 | Platelet Aggregation | Human Platelets | 1 µM | [12] |

| YD-3 | Human PAR4 | Platelet Aggregation | Human Platelets | 28 µM | [13] |

| Antagonist | Target | Assay Type | Kd | Reference |

| BMS-986120 | Human PAR4 | Radioligand Binding | HEK293 cells | 0.098 nM |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of rigorous scientific research. This section provides methodologies for key experiments used to investigate the cellular targets and effects of PAR4 antagonists.

Quantitative Real-Time PCR (qPCR) for PAR4 Expression

This protocol is for quantifying PAR4 mRNA levels in cultured cells, such as endothelial or cancer cells.

Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

-

Primers for PAR4 and a reference gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Culture cells to the desired confluency and treat with inflammatory stimuli (e.g., IL-1α, TNF-α) or vehicle control.

-

Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for PAR4 or the reference gene, and cDNA template.

-

Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

Analyze the data using the ΔΔCt method to determine the relative expression of PAR4 mRNA, normalized to the reference gene.

Flow Cytometry for PAR4 Surface Expression

This protocol allows for the detection and quantification of PAR4 protein on the surface of immune cells.

Materials:

-

Primary antibody against PAR4

-

Fluorochrome-conjugated secondary antibody

-

Flow cytometry staining buffer (e.g., PBS with 2% BSA)

-

Fixable viability dye

-

Flow cytometer

Procedure:

-

Isolate peripheral blood mononuclear cells (PBMCs) or specific leukocyte populations.

-

Resuspend cells in flow cytometry staining buffer at a concentration of 1 x 10^7 cells/mL.

-

Incubate the cells with a fixable viability dye to exclude dead cells from the analysis.

-

Wash the cells and then incubate with the primary anti-PAR4 antibody for 30-60 minutes at 4°C, protected from light.

-

Wash the cells twice with staining buffer.

-

Incubate the cells with the fluorochrome-conjugated secondary antibody for 30 minutes at 4°C, protected from light.

-

Wash the cells twice with staining buffer.

-

Resuspend the cells in staining buffer and acquire data on a flow cytometer.

-

Analyze the data using appropriate software to determine the percentage of PAR4-positive cells and the mean fluorescence intensity.[14][15][16]

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon PAR4 activation, a key downstream signaling event.

Materials:

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

HEPES-buffered saline

-

PAR4 agonist (e.g., AYPGKF-NH2)

-

PAR4 antagonist (e.g., ML354, BMS-986120)

-

Fluorescence plate reader or microscope

Procedure:

-

Seed cells (e.g., HEK293 cells transiently or stably expressing PAR4) in a 96-well plate.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM with Pluronic F-127) in HEPES-buffered saline for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with the PAR4 antagonist or vehicle control for a specified time.

-

Measure baseline fluorescence.

-

Add the PAR4 agonist and immediately begin recording fluorescence intensity over time using a plate reader or microscope.

-

Analyze the data to determine the peak fluorescence change or the area under the curve, which reflects the extent of calcium mobilization.[17]

Western Blotting for PAR4 Signaling Pathway Components

This protocol is used to detect the phosphorylation and expression of proteins involved in PAR4 signaling, such as ERK.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against total and phosphorylated forms of signaling proteins (e.g., anti-p-ERK, anti-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture and treat cells with PAR4 agonist and/or antagonist.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.[15][18][19][20][21]

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of PAR4 antagonists on the proliferation of cancer cells.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the PAR4 antagonist or vehicle control.

-

Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.[22][23][24]

Signaling Pathways

The activation of PAR4 initiates a cascade of intracellular signaling events that vary depending on the cell type. Understanding these pathways is critical for predicting the functional consequences of PAR4 antagonism.

PAR4 Signaling in Endothelial and Immune Cells